

Electrochemical Sensor Development for Disperse Red 5 Detection

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Compound of Interest

Compound Name: DISPERSE RED 5

CAS No.: 3769-57-1

Cat. No.: B1582831

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Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Disperse Red 5 (DR5) is a synthetic azo dye widely used in the textile industry for dyeing polyester and acetate fibers.^{[1][2][3]} Chemically identified as 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol, it poses significant environmental risks due to its potential mutagenicity and persistence in aquatic ecosystems.^{[2][4]}

Traditional detection methods like HPLC-MS are sensitive but capital-intensive and slow.^{[2][3][4]} This guide details the development of a Nanocarbon-Modified Electrochemical Sensor (MWCNT/GCE) for DR5. The choice of Multi-Walled Carbon Nanotubes (MWCNTs) over bare electrodes is driven by the need to catalyze the reduction of the electroactive azo (-N=N-) and nitro (-NO₂) groups, which exhibit sluggish kinetics on unmodified carbon surfaces.^[2]

Key Mechanistic Insight: The detection mechanism relies on the irreversible reduction of the azo bridge and the nitro group.^[2] The electron-withdrawing chlorine substituent on the phenyl ring shifts the reduction potential anodically compared to non-halogenated analogs (e.g., Disperse Red 1), making potential window selection critical.^{[2][4]}

Sensor Design & Fabrication Protocol

Materials Checklist

- Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).[1][3]
- Modifier: Multi-Walled Carbon Nanotubes (MWCNTs), >95% purity, OD 10-20 nm.[1][2][4]
- Solvent: N,N-Dimethylformamide (DMF) or ultrapure water with 0.5% Nafion.[1][2][3][4]
- Electrolytes: Britton-Robinson (B-R) Buffer (0.04 M) covering pH 2.0 – 10.0.[1][2][3]
- Analyte Standard: **Disperse Red 5** (CAS 3769-57-1), recrystallized if necessary.[2][3][4]

Fabrication Workflow

This protocol utilizes a drop-casting technique to create a robust sensing interface.[1][3][4]

- Electrode Polishing:
 - Polish the GCE with 0.3 μm and 0.05 μm alumina slurry on a microcloth pad.[2][3]
 - Sonicate in 1:1 HNO_3 /Water, then Ethanol, then Ultrapure Water (3 mins each).
 - Validation: Perform Cyclic Voltammetry (CV) in 5 mM $[\text{Fe}(\text{CN})_6]^{3-/4-}$. [3] Peak separation () must be < 80 mV.[3]
- Modifier Suspension Preparation:
 - Disperse 1.0 mg MWCNTs in 1.0 mL DMF (or 0.5% Nafion/Water solution).[1][3]
 - Sonicate for 30 minutes until a homogeneous black suspension is achieved.
 - Note: Avoid prolonged sonication (>1 hr) to prevent shortening of nanotubes.[3]
- Surface Modification:
 - Drop-cast 5.0 μL of the suspension onto the clean GCE surface.[2][3]
 - Dry under an infrared lamp or in a vacuum desiccator for 20 minutes.[3][4]

- Result: A stable, porous 3D carbon network is formed, increasing the electroactive surface area ().[2]

Electrochemical Characterization & Optimization

Electrochemical Behavior of DR5

Perform Cyclic Voltammetry (CV) to understand the redox mechanism.[1][2][3]

- Conditions: 10 μ M DR5 in pH 4.0 B-R buffer. Scan rate: 100 mV/s.[2][3][4]
- Observation: You will observe two distinct cathodic (reduction) peaks and likely no anodic (oxidation) peaks on the reverse scan, indicating an irreversible process.[2][3]
 - Peak 1 (~ -0.4 V): Reduction of the Nitro group (-NO₂) to hydroxylamine (-NHOH).[2][3]
 - Peak 2 (~ -0.7 V): Reduction of the Azo group (-N=N-) to hydrazo (-NH-NH-) or amine (-NH₂).[1][2][3][4]
 - Note: Potentials are pH-dependent, shifting negatively as pH increases (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> vs pH slope ~ -59 mV/pH suggests equal proton/electron transfer).[1][2][3]

Optimization of Experimental Parameters

Parameter	Optimized Range	Rationale
Supporting Electrolyte	pH 4.0 - 5.0 (B-R Buffer)	Acidic media facilitates protonation of the azo nitrogen, lowering the activation energy for reduction. [1][2][4]
Accumulation Potential	-0.1 V to 0.0 V	Sufficiently positive to prevent premature reduction but negative enough to attract the cationic/polar dye form.[1][2][3][4]
Accumulation Time	60 - 120 s	Allows saturation of the electrode surface (Adsorption control).[1][2][3] Longer times may foul the surface.[2][3]
Scan Rate	50 - 100 mV/s	Balances signal magnitude (proportional to for adsorption) with capacitive background current.[1][3]

Analytical Protocol (Standard Operating Procedure) Measurement Technique: Adsorptive Stripping Voltammetry (AdSV)

AdSV is superior to standard CV for trace detection because it pre-concentrates the analyte on the electrode surface.[1][2][3]

- Cell Setup: Three-electrode system (MWCNT/GCE Working, Pt Wire Counter, Ag/AgCl Reference).
- Pre-concentration:
 - Immerse electrode in stirred sample solution (pH 4.0).[3]

- Apply 0.0 V for 120 s.
- Quiescent Period: Stop stirring and wait 10 s for solution to settle.
- Stripping Scan:
 - Scan from 0.0 V to -1.2 V.
 - Mode: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[1][3]
 - Parameters: Pulse Amplitude 50 mV, Step Potential 4 mV, Frequency 15-25 Hz.[2][4]
- Data Analysis: Measure the peak current () at the azo reduction potential (~ -0.7 V).

Calibration & Validation[3][4]

- Linear Range: Typically 0.05 μM – 10.0 μM . [1][3][4]
- Limit of Detection (LOD): Calculate using
(where
is the standard deviation of the blank and
is the slope). Expected LOD: ~10-20 nM.
- Interference Check: Test in the presence of 100-fold excess of common ions (Na^+ , K^+ , Cl^- , SO_4^{2-}) and 10-fold excess of similar dyes (e.g., Disperse Blue 1).[2]

Visualizations

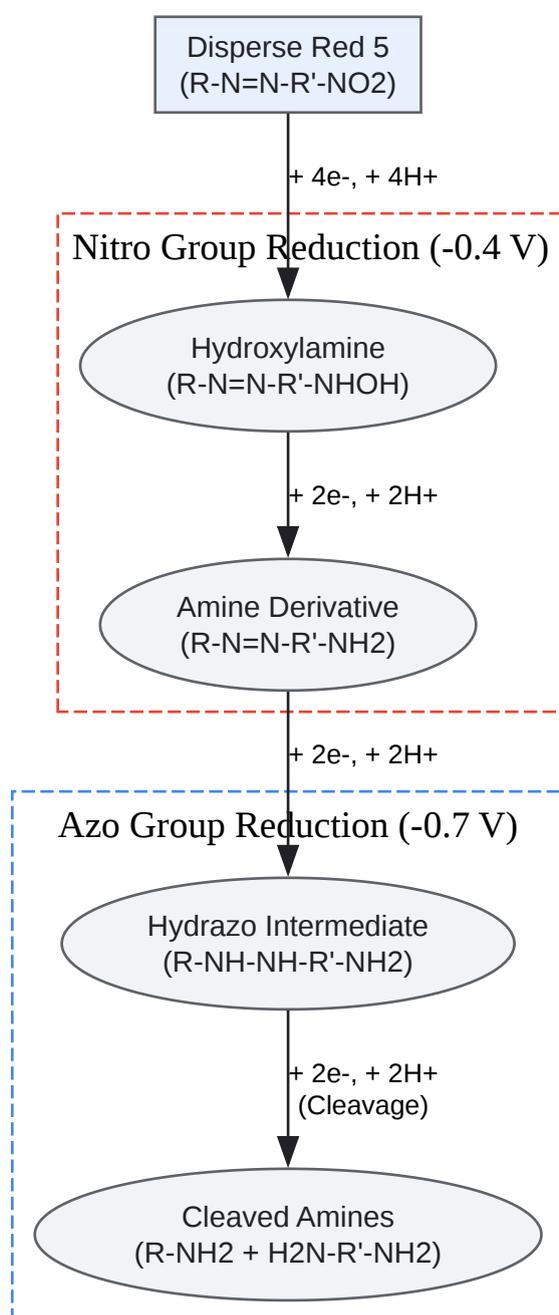
Sensor Development Workflow



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Caption: Step-by-step workflow for developing the MWCNT-modified electrochemical sensor for DR5.

Electrochemical Reduction Mechanism of Disperse Red 5



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Caption: Proposed electrochemical reduction pathway of **Disperse Red 5** at the electrode surface.

Real Sample Analysis (Textile Wastewater)

Protocol:

- Collection: Collect wastewater effluent in amber glass bottles.
- Filtration: Filter through a 0.45 μm PTFE membrane to remove particulate matter.^{[1][3][4]}
- Dilution: Dilute 1.0 mL of filtrate with 9.0 mL of B-R Buffer (pH 4.0).
- Measurement: Perform AdSV using the standard addition method to account for matrix effects.
 - Add known spikes of DR5 standard (e.g., 1 μM , 2 μM) and plot i_{c} vs. Concentration.
 - Extrapolate to zero current to find the original concentration.^{[2][3]}

Troubleshooting

- Broad Peaks: Indicates slow electron transfer.^{[2][3][4]} Re-polish GCE or use fresh MWCNT suspension.^{[3][4]}
- High Background Current: MWCNT layer is too thick.^{[2][3][4]} Reduce drop-casting volume (try 3 μL).
- Peak Shift: Reference electrode drift. Check Ag/AgCl junction or replace internal solution.

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